molecular formula C24H22N6O3 B2723288 N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207014-60-5

N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2723288
CAS No.: 1207014-60-5
M. Wt: 442.479
InChI Key: AMDPDVOWOZHYLC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a high-purity synthetic compound provided for research purposes. This complex molecule belongs to a class of fused heterocyclic compounds featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin core structure, which is of significant interest in medicinal chemistry and drug discovery. Compounds with this core structure have been investigated for their potential as P2X3 receptor antagonists . The P2X3 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP), is a well-validated target for treating neurogenic disorders, including chronic cough, neuropathic pain, and certain disorders of the urinary system . Research indicates that P2X3 receptor knock-out mice show a reduced pain response, and P2X3 receptor antagonists have demonstrated anti-nociceptive effects in various models, underscoring the therapeutic potential of targeting this pathway . The specific substitution pattern on this compound, with its 3,4-dimethylphenyl and 4-methoxyphenyl moieties, is designed to modulate the molecule's properties for optimal interaction with its biological target. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1207014-60-5

Molecular Formula

C24H22N6O3

Molecular Weight

442.479

IUPAC Name

N-(3,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C24H22N6O3/c1-15-4-7-18(12-16(15)2)25-22(31)14-30-24(32)28-10-11-29-21(23(28)27-30)13-20(26-29)17-5-8-19(33-3)9-6-17/h4-13H,14H2,1-3H3,(H,25,31)

InChI Key

AMDPDVOWOZHYLC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This compound belongs to a class of heterocyclic compounds known for diverse biological activities, including anti-inflammatory and anticancer properties. Its structural complexity arises from the combination of pyrazole and triazole moieties, which are significant in medicinal chemistry.

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 1207049-04-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. This interaction can modulate biochemical pathways involved in cell proliferation and inflammation. Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression and inflammatory responses.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation in vitro.

Cell Line IC50 (µM) Inhibition (%)
MDA-MB-231 (Breast)16.2>50%
PC-3 (Prostate)14.5>40%
MIA PaCa-2 (Pancreatic)12.8>50%

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines :
    A recent study evaluated the effects of this compound on various cancer cell lines using a CellTiter-Glo assay. The results indicated that compounds similar to this compound exhibited significant growth inhibition across multiple cancer types (Table 1).
    Compound MIA PaCa-2 (%) MDA-MB-231 (%) PC-3 (%)
    Compound A59 ± 6.353 ± 3.71.0 ± 2.8
    Compound B91 ± 1.142 ± 1111 ± 2.5
  • Enzyme Inhibition Studies :
    The compound was screened for its ability to inhibit specific enzymes implicated in cancer and inflammatory processes. Results indicated that it effectively inhibited xanthine oxidase and other relevant targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name Core Structure Key Substituents Bioactivity/Notes Reference
N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2-yl)acetamide Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 3,4-dimethylphenyl; 4-methoxyphenyl; acetamide Unknown (presumed kinase inhibition)
N-(4-fluorophenyl)-2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine Fluorophenyl; chromenone; dimethylamino Kinase inhibitor (e.g., mTOR)
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide Triazolo[4,3-a]pyrazine Phenyl; acetamide; phenoxy Antioxidant conjugation
2-(2-aryl-5-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Aryl; methyl; acetonitrile High-yield synthesis (85–90%)

Key Observations:

  • Substituent Diversity: The target compound’s 3,4-dimethylphenyl and 4-methoxyphenyl groups distinguish it from fluorinated or chromenone-containing analogues (e.g., Example 83 in ) . These substituents may enhance lipophilicity compared to polar groups like acetonitrile .
  • Core Flexibility : Pyrazolo-triazolo-pyrazine cores exhibit variable ring fusion patterns (e.g., [3,4-c] vs. [4,3-a]), altering electronic environments and binding affinities .

Spectroscopic and Physicochemical Properties

NMR data from analogous compounds () reveal that substituent positions significantly influence chemical shifts. For example:

  • Region-Specific Shifts : In triazolo-pyrazines, protons near electron-withdrawing groups (e.g., oxo at C3) exhibit downfield shifts, while methoxy or methyl groups cause upfield shifts .
  • Melting Points: Fluorinated derivatives (e.g., ’s compound, MP 302–304°C) have higher melting points than non-halogenated analogues due to enhanced crystallinity .

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]Triazolo[3,4-c]Pyrazine Core

The triazolo-pyrazine core is synthesized via cyclization reactions involving diamino-triazole precursors and dicarbonyl compounds. A foundational method involves condensing 4,5-diamino-1,2,3-triazole derivatives with 1,2-dicarbonyl species under basic conditions. For instance, Lovelette’s protocol employs 4,5-diamino-1,2,3-triazole (14 ) and glyoxal (15 ) in ethanol under reflux to yield 1H-1,2,3-triazolo[4,5-b]pyrazine (16 ). Adapting this approach, the target compound’s pyrazolo-triazolo-pyrazine system may form via analogous condensation, where the 4-methoxyphenyl group is introduced through a substituted 1,2-dicarbonyl precursor.

Microwave irradiation enhances reaction efficiency for similar triazolo-pyrazines. Cyanoacetylation of 5-amino-1,2,3-triazoles with p-nitrophenylacetic acid and acetic anhydride under microwave conditions generates intermediates that cyclize in dimethylformamide (DMF) with sodium acetate. This method, yielding triazolo[4,5-b]pyridines in 30–35% efficiency, could be modified to incorporate the 3-oxo group by substituting glyoxal with ketonic dicarbonyl reagents.

Functionalization with the 4-Methoxyphenyl Substituent

Introducing the 4-methoxyphenyl group requires pre-functionalized intermediates or post-cyclization coupling. In triazolo[1,5-a]pyrazine syntheses, aryl groups are often incorporated via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, brominated triazolo-pyrazines react with 4-methoxyphenylboronic acid in the presence of palladium catalysts to install the aryl moiety. Alternatively, the 4-methoxyphenyl group may originate from a substituted pyrazine precursor, where the aryl ring is introduced during the initial cyclization step.

Hydrazine hydrate-mediated cyclization offers another route. Reacting hydrazine with dicarbonyl 1,2,3-triazoles generates fused pyrazines, with the 4-methoxyphenyl group embedded in the dicarbonyl starting material. This method avoids post-synthetic modifications, streamlining the synthesis but requiring specialized precursors.

Formation of the Acetamide Side Chain

The acetamide side chain is introduced via nucleophilic substitution or thioether formation. Chloroacetamide derivatives react with thiol-containing intermediates under basic conditions. For instance, treating 2-mercapto-triazolo-pyrazine with N-(3,4-dimethylphenyl)-2-chloroacetamide in DMF with potassium carbonate yields the thioether-linked product. Catalytic zeolites improve yields in analogous reactions by facilitating active methylene compound interactions.

Oxidation and reduction steps may follow to adjust functional groups. Sodium borohydride reduces nitro intermediates to amines, while potassium permanganate oxidizes thioethers to sulfones if required. However, the target compound’s 3-oxo group likely forms during cyclization, as seen in ketone-forming condensations.

Final Coupling and Purification

Coupling the functionalized triazolo-pyrazine core with the acetamide side chain completes the synthesis. Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) ensures regioselectivity. Purification involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures, followed by recrystallization from ethanol to achieve >95% purity.

Comparative Analysis of Synthetic Routes

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Cyclization with dicarbonyl 4,5-Diamino-triazole, glyoxal 30–35 Modular substituent incorporation Low yields, isomer formation risks
Microwave-assisted Microwave, NaOAc/DMF 40–45 Rapid reaction kinetics Specialized equipment required
Hydrazine cyclization Hydrazine hydrate, dicarbonyl 50–55 High regioselectivity Limited precursor availability
Thioether coupling K2CO3/DMF, chloroacetamide 60–65 Mild conditions, scalability Requires thiol intermediate

Mechanistic Insights and Optimization

Cyclization mechanisms vary by route. Microwave-assisted reactions proceed via nucleophilic attack of the triazole amine on the dicarbonyl electrophile, followed by dehydration. Zeolite catalysts stabilize transition states in active methylene reactions, enhancing cyclization efficiency. For hydrazine-mediated routes, hydrazine acts as a bifunctional nucleophile, attacking both carbonyl groups to form the pyrazine ring.

Optimization strategies include:

  • Solvent selection : DMF and ethanol balance solubility and reactivity.
  • Catalyst screening : Zeolites or palladium complexes improve yields.
  • Temperature control : Reflux (80–100°C) or microwave (150°C) conditions prevent side reactions.

Q & A

Q. How are spectral discrepancies in NMR or crystallography resolved?

  • Methodology :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals for aromatic protons and confirm amide connectivity .
  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., methanol/chloroform) and refine structures with SHELX .

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